7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, have a broad spectrum of pharmacological activity . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Pyrimidine derivatives are known to exhibit their effects through inhibitory responses against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
These pathways could be related to inflammation, oxidative stress, and other cellular processes .
Pharmacokinetics
The synthesis of this compound has been described , which could potentially influence its pharmacokinetic properties
Result of Action
Given the known anti-inflammatory effects of pyrimidine derivatives , it can be inferred that this compound may have potential anti-inflammatory effects
Properties
IUPAC Name |
7-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-8-7-11-3-5-12(24-2)6-4-11/h3-6,9,22H,7-8H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGYIKQLARZHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.